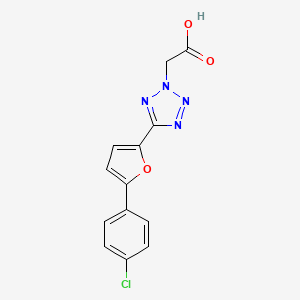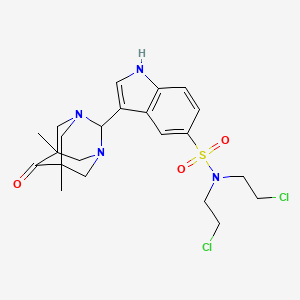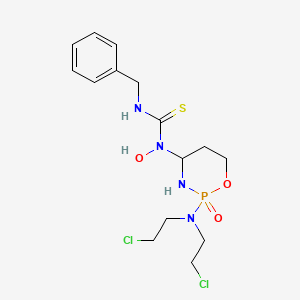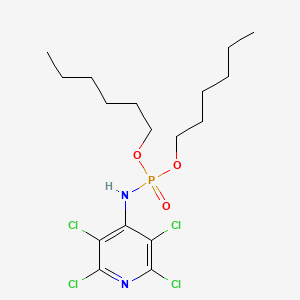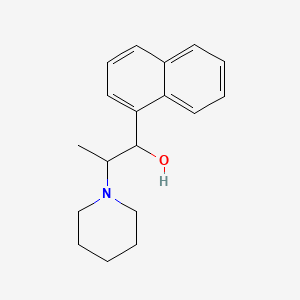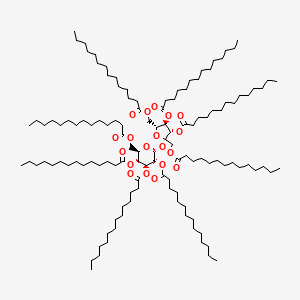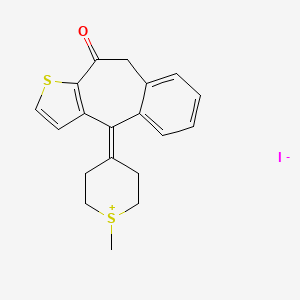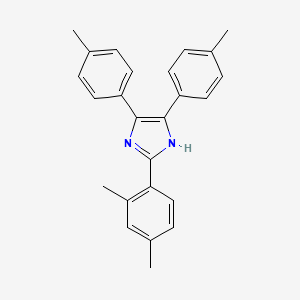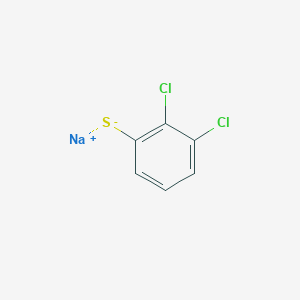
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentanoic acid backbone, a dimethylphenyl group, and a phenylhydrazide moiety.
Métodos De Preparación
The synthesis of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves several steps. One common method includes the reaction of 2,3-dimethylaniline with 2-bromopropionic acid to form an intermediate product. This intermediate is then reacted with phenylhydrazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazide moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide can be compared with other similar compounds, such as:
2-((2,3-dimethylphenyl)amino)-2-propylpentanoic acid: This compound lacks the phenylhydrazide moiety, which may result in different biological activities.
2-phenylhydrazide derivatives: These compounds share the phenylhydrazide moiety but differ in the rest of the structure, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
174198-10-8 |
|---|---|
Fórmula molecular |
C22H31N3O |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(2,3-dimethylanilino)-N'-phenyl-2-propylpentanehydrazide |
InChI |
InChI=1S/C22H31N3O/c1-5-15-22(16-6-2,23-20-14-10-11-17(3)18(20)4)21(26)25-24-19-12-8-7-9-13-19/h7-14,23-24H,5-6,15-16H2,1-4H3,(H,25,26) |
Clave InChI |
QBHYDRJFOMVROZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC(=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




